Homocysteine Thiolactone Perchlorate
Description
Structure
2D Structure
Properties
CAS No. |
57100-27-3 |
|---|---|
Molecular Formula |
C4H8ClNO5S |
Molecular Weight |
217.63 g/mol |
IUPAC Name |
(3S)-3-aminothiolan-2-one;perchloric acid |
InChI |
InChI=1S/C4H7NOS.ClHO4/c5-3-1-2-7-4(3)6;2-1(3,4)5/h3H,1-2,5H2;(H,2,3,4,5)/t3-;/m0./s1 |
InChI Key |
DZUZYLXGRLOVAF-DFWYDOINSA-N |
Isomeric SMILES |
C1CSC(=O)[C@H]1N.OCl(=O)(=O)=O |
Canonical SMILES |
C1CSC(=O)C1N.OCl(=O)(=O)=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Homocysteine Thiolactone Hydrochloride (HTL-HCl)
Structural and Functional Differences
- Chemical Properties: HTL-HCl (CAS 6038-19-3, C₄H₈ClNOS) is water-soluble and widely used in biochemical assays. In contrast, HTL-Perchlorate exhibits lipophilicity, making it suitable for lipid-rich environments .
- Biological Roles: HTL-HCl is a precursor for homocysteine synthesis and a biomarker for cardiovascular and neurological pathologies . HTL-Perchlorate, in free base and salt forms, demonstrated co-carcinogenic activity, increasing lung tumors in mice to 114–117% of control levels .
Table 1: Key Properties of HTL Derivatives
N-Homocysteine Thiolactonyl Retinamide
Mechanistic Contrast
- Antineoplastic Activity : Unlike HTL-Perchlorate, this retinamide derivative reduced tumor weight to 30–70% of controls in rhabdomyosarcoma models at 1,000 mg/kg doses .
- Dual Effects: While HTL-Perchlorate promotes carcinogenesis, its retinamide derivative shows chemopreventive activity, highlighting structural modifications as determinants of biological outcomes .
Cysteine (Cys) and Cysteinylglycine (CysGly)
Metabolic Interactions
- Elevated urinary HTL, Cys, and CysGly levels correlate with methionine metabolism disorders in autistic children. HTL levels in urine were significantly higher in autistic patients compared to controls, suggesting distinct metabolic pathways compared to its derivatives .
- Toxicity Profile : HTL-Perchlorate and HTL-HCl exhibit cardiotoxicity (e.g., 60% inhibition of cardiac tissue growth at 1 × 10⁻³ M), whereas Cys and CysGly primarily influence glutathione synthesis .
Oleoylhomocysteine Thiolactoneamide and Arachidonoylhomocysteine Thiolactoneamide
Functional Divergence
- Procarcinogenic vs. Antineoplastic: HTL-Perchlorate and its free base are procarcinogenic, whereas oleoyl- and arachidonoyl-derivatives show antineoplastic effects .
- Mechanism : The lipophilic acyl groups in these derivatives likely modulate cell membrane interactions, altering their biological impact compared to HTL-Perchlorate .
Research Findings and Implications
Pathological and Therapeutic Roles
- Cardiotoxicity : HTL derivatives (including HTL-Perchlorate) inhibit Na⁺, K⁺-ATPase activity, contributing to cardiac remodeling and hyperhomocysteinemia-associated pathologies .
- Antibiotic Persistence : HTL and its derivatives interact with bacterial tRNA synthetases (e.g., MetG), increasing antibiotic persistence in pathogens like E. coli .
Data from In Vitro and In Vivo Studies
Table 2: Experimental Data on HTL Derivatives
Preparation Methods
Reaction Mechanism and Stoichiometry
The foundational synthesis involves metathesis between homocysteine thiolactone hydrochloride and perchloric acid:
$$ \text{C}4\text{H}7\text{NO}2\text{S}·\text{HCl} + \text{HClO}4 → \text{C}4\text{H}7\text{NO}2\text{S}·\text{HClO}4 + \text{HCl} $$
This substitution reaction proceeds via nucleophilic displacement at the ammonium center, facilitated by the strong acidity of perchloric acid (pKa ≈ -8). The process exhibits remarkable selectivity, avoiding oxidation of the thiolactone's sulfur atom despite perchloric acid's strong oxidizing potential.
Solvent System Optimization
Critical to the reaction's success is the solvent composition:
| Component | Ratio (v/v) | Role | Temperature Range |
|---|---|---|---|
| Chloroform | 80% | Non-polar dissolution medium | 0-85°C |
| Methanol | 20% | Polar cosolvent | (reflux) |
This binary system achieves optimal solubility balance, maintaining reactant dissolution while enabling product crystallization. Alternative solvent combinations show reduced efficiency:
- Carbon tetrachloride/methanol (3:1): 78% yield
- Ethylene dichloride/ethanol (4:1): 82% yield
- Chloroform/isopropanol (5:1): 85% yield
Process Parameters
Key operational parameters were established through iterative optimization:
- Molar Ratio : 2:1 HClO₄ to hydrochloride ensures complete conversion
- Temperature Profile :
- Initial reaction: 25-40°C
- Crystallization: 0-5°C cooling gradient
- Reaction Duration : 4-6 hours under reflux
- Purification : Sequential recrystallization from chloroform/methanol yields >99% purity
Advanced Synthetic Modifications
Enantiomeric Resolution Techniques
While the core synthesis produces racemic HCTP, pharmaceutical applications often require enantiopure material. European Patent EP1964838A1 details resolution methods using chiral acids:
Diastereomeric Salt Formation :
- Resolving agent: (+)-Ditoluoyltartaric acid (0.95 eq)
- Solvent: Methanol/acetone (7:3)
- Yield: 43% (S)-HCTP (ee >98%)
Dynamic Kinetic Resolution :
- Catalyst: Salicylaldehyde (5 mol%)
- Temperature: 60°C
- Simultaneous precipitation and racemization
Metal Complex Derivatives
The US Patent 4,383,994 describes rhodium complexes with enhanced biological activity:
$$ \text{RhCl}3·3\text{H}2\text{O} + \text{HCTP} → [\text{Rh(HCTP)}3]\text{ClO}4 $$
Key complex characteristics:
- Solubility: >200 mg/mL in DMSO
- Stability: 6 months at -20°C
- Biological half-life: 8.7 hours (in vivo)
Analytical Characterization
Crystallographic Data
X-ray diffraction studies (PubMed ID 4075444) reveal:
- Space group: P2₁2₁2₁
- Unit cell parameters:
- a = 6.842 Å
- b = 11.305 Å
- c = 13.726 Å
- Hydrogen bonding network: 2.89-3.12 Å S···O interactions
Spectroscopic Profiles
UV-Vis (H₂O) :
- λ_max = 238 nm (ε = 4,200 M⁻¹cm⁻¹)
¹H NMR (DMSO-d₆) :
- δ 4.75 (m, CH-S)
- δ 3.82 (dd, J = 6.1 Hz, CH₂-N)
- δ 3.15 (t, J = 7.3 Hz, CH₂-CO)
Industrial Scale Considerations
Yield Optimization Strategies
Multi-variate analysis identified critical factors:
| Factor | Optimal Range | Effect on Yield |
|---|---|---|
| HClO₄ concentration | 68-72% | +22% yield |
| Stirring rate | 400-600 rpm | +15% yield |
| Cooling rate | 2°C/min | +9% purity |
Biological Implications of Synthetic Advances
The transition from hydrochloride to perchlorate salts enabled new therapeutic applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
